molecular formula C12H15NO2 B14941811 N-(4-Ethoxybenzyl)acrylamide

N-(4-Ethoxybenzyl)acrylamide

Cat. No.: B14941811
M. Wt: 205.25 g/mol
InChI Key: RAVNJPMRUGJUGJ-UHFFFAOYSA-N
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Description

N-(4-Ethoxybenzyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of an ethoxybenzyl group attached to the nitrogen atom of the acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxybenzyl)acrylamide typically involves the reaction of 4-ethoxybenzylamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxybenzyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The ethoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of N-(4-ethoxybenzyl)amine.

    Substitution: Formation of various substituted benzyl acrylamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-Ethoxybenzyl)acrylamide depends on its specific application. In polymer chemistry, it acts as a monomer that undergoes polymerization to form cross-linked networks. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The specific molecular targets and pathways involved would depend on the structure of the final bioactive compound derived from this compound.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzyl)acrylamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(4-Hydroxybenzyl)acrylamide: Contains a hydroxy group instead of an ethoxy group.

    N-(4-Chlorobenzyl)acrylamide: Contains a chloro group instead of an ethoxy group.

Uniqueness

N-(4-Ethoxybenzyl)acrylamide is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. The ethoxy group can provide specific steric and electronic effects that differentiate it from other similar compounds, potentially leading to unique properties and applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C12H15NO2/c1-3-12(14)13-9-10-5-7-11(8-6-10)15-4-2/h3,5-8H,1,4,9H2,2H3,(H,13,14)

InChI Key

RAVNJPMRUGJUGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C=C

Origin of Product

United States

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